molecular formula C21H32O3 B192378 [10]-Shogaol CAS No. 36752-54-2

[10]-Shogaol

Cat. No. B192378
CAS RN: 36752-54-2
M. Wt: 332.5 g/mol
InChI Key: FADFGCOCHHNRHF-VAWYXSNFSA-N
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Description

Shogaol is a natural compound found in ginger and other spices that has been used for centuries in traditional Chinese and Ayurvedic medicine. It is a major component of ginger oil and is known for its anti-inflammatory and antioxidant properties. In recent years, shogaol has gained attention for its potential therapeutic benefits and has been studied for its effects on various diseases and conditions.

Scientific Research Applications

  • Skin Cell Proliferation and Wound Healing : [10]-Shogaol shows promise as an antioxidant for human skin cell growth and a migration enhancer, potentially serving as a novel wound repair agent. It promotes the growth of human normal epidermal keratinocytes and dermal fibroblasts and enhances the production of growth factors in these cells (Chen et al., 2012).

  • Anticancer Properties : [10]-Shogaol has been studied for its anticancer properties. It has been found to inhibit cell proliferation and induce autophagy in cancer cells, notably in human non-small cell lung cancer A549 cells (Hung et al., 2009). Additionally, it exhibits anti-tumor properties by inducing cell cycle arrest and apoptosis in human hepatoma cells (Wu et al., 2015).

  • Antidiabetic Effects : Research suggests that 6-Shogaol has antidiabetic effects, as it significantly decreases blood glucose levels and attenuates pathological changes in diabetic mice. It also protects against damage in the pancreas, kidney, and liver caused by diabetes (Yi et al., 2019).

  • Larvicidal Activity : [10]-Shogaol demonstrates larvicidal activity against Anisakis simplex, a parasitic nematode, showing potential for use in controlling parasitic infections (Lin et al., 2010).

  • Analgesic Action : [6]-Shogaol, a closely related compound, has shown effects similar to capsaicin, suggesting its utility in pain management. It influences the release of substance P, a neuropeptide associated with pain pathways (Onogi et al., 1992).

  • Neuroprotective Effects : [6]-Shogaol has demonstrated neuroprotective effects in Parkinson's disease models, potentially offering a therapeutic approach for neurodegenerative diseases (Park et al., 2013).

  • Antioxidant Properties : [10]-Shogaol has been identified as having potent antioxidant properties, beneficial in various health applications (Guo et al., 2015).

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFGCOCHHNRHF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10)-Shogaol

CAS RN

36752-54-2, 104186-05-2
Record name (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name [10]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
CY Chen, KC Cheng, AY Chang, YT Lin… - International journal of …, 2012 - mdpi.com
… In this work, one of Zingiber officinale components, 10-shogaol, was … 10-Shogaol promoted human normal epidermal keratinocytes and dermal fibroblasts cell growths. 10-Shogaol …
Number of citations: 69 www.mdpi.com
Y Iwasaki, A Morita, T Iwasawa, K Kobata… - Nutritional …, 2006 - Taylor & Francis
We investigated the components of ginger that are involved in increasing body temperature. Gingerols ([6,8,10]-gingerols) and shogaols ([6,8,10]-shogaols) having different alkyl carbon …
Number of citations: 170 www.tandfonline.com
A Ghasemzadeh, HZE Jaafar, A Baghdadi… - Molecules, 2018 - mdpi.com
… -, and 10-gingerols decreased, while contents of 6-, 8-, and 10-shogaol increased. High formation of 6-, 8-, and 10-shogaol contents were observed in HAD (at 150 C for 6 h) followed by …
Number of citations: 59 www.mdpi.com
H Ling, H Yang, SH Tan, WK Chui… - British journal of …, 2010 - Wiley Online Library
… Inhibitory effects of 6-, 8- and 10-shogaol on PMA-induced invasion of MDA-MB-231 cells The 6-, 8- and 10-shogaol are the main shogaols with different alkyl carbon chain lengths …
Number of citations: 216 bpspubs.onlinelibrary.wiley.com
HR Kim, EM Noh, SY Kim - Heliyon, 2023 - cell.com
… Aim of the study: We aimed to investigate the effects of 8- and 10-shogaol and their bioactive 7 signaling mechanisms in a dextran sodium sulfate (DSS)-induced colitis mouse model. …
Number of citations: 2 www.cell.com
SC Ho, KS Chang, CC Lin - Food chemistry, 2013 - Elsevier
… 6 secretion, 10-shogaol and 10-gingerol moderately inhibited TNF-α and IL-1β secretion (10-shogaol: … 8-Shogaol and 10-shogaol were not detected in the fresh ginger ethanolic extract. …
Number of citations: 152 www.sciencedirect.com
CC Chen, RT Rosen, CT Ho - Journal of Chromatography A, 1986 - Elsevier
… ,-6-shogaol, 8-shogaol, 10-shogaol, 12-shogaol and syn- and anti-methyl-6-shogaol, methyl-8-shogaol, methyl-10-shogaol, were identified by the combined results of analytical high-…
Number of citations: 56 www.sciencedirect.com
X Zhou, A Al-Khazaleh, S Afzal, MHT Kao… - Biomolecules & …, 2023 - ncbi.nlm.nih.gov
… Our results showed that the combination of 6-shogaol-10-shogaol-… -10-shogaol-curcumin also showed greater inhibition of cytokine profiling compared to that of 6-shogaol-10-shogaol …
Number of citations: 11 www.ncbi.nlm.nih.gov
MJ Bak, S Ok, M Jun, WS Jeong - Molecules, 2012 - mdpi.com
The rhizome of ginger (Zingiber officinale Roscoe) is known to have several bioactive compounds including gingerols and shogaols which possess beneficial health properties such as …
Number of citations: 128 www.mdpi.com
SC Ho, YH Chang - Molecules, 2018 - mdpi.com
… ginger phytochemicals on TNF-α, IL-1β, and NLRP3 mRNA show similar results and the suppressing ability was sorted as 6-shogaol and 8-shogaol ≥ 10-gingerol and 10-shogaol > 8-…
Number of citations: 44 www.mdpi.com

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